2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
CAS No.:
Cat. No.: VC13833851
Molecular Formula: C16H6F12O5S2
Molecular Weight: 570.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H6F12O5S2 |
|---|---|
| Molecular Weight | 570.3 g/mol |
| IUPAC Name | 2,8-bis(trifluoromethoxy)-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C15H6F9O2S.CHF3O3S/c16-13(17,18)25-7-1-3-11-9(5-7)10-6-8(26-14(19,20)21)2-4-12(10)27(11)15(22,23)24;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | MBNSTWFNNZPKDH-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C3=C([S+]2C(F)(F)F)C=CC(=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)C3=C([S+]2C(F)(F)F)C=CC(=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate possesses the molecular formula C₁₆H₆F₁₂O₅S₂ and a molecular weight of 570.3 g/mol. Its structure comprises a dibenzothiophenium core substituted with two trifluoromethoxy groups at positions 2 and 8, a central trifluoromethyl group at position 5, and a trifluoromethanesulfonate counterion. The canonical SMILES representation is:
C1=CC2=C(C=C1OC(F)(F)F)C3=C([S+]2C(F)(F)F)C=CC(=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₆F₁₂O₅S₂ |
| Molecular Weight | 570.3 g/mol |
| IUPAC Name | 2,8-bis(trifluoromethoxy)-5-(trifluoromethyl)dibenzothiophen-5-ium; trifluoromethanesulfonate |
| CAS Number | 2833773-70-7 |
| Hazard Statements | H315, H319, H335 |
Structural Analysis and Electronic Effects
The dibenzothiophenium core adopts a planar conformation, with the sulfur atom in a +1 oxidation state. The electron-withdrawing trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups induce significant positive charge delocalization across the aromatic system, enhancing the compound’s electrophilicity. This electronic configuration facilitates its role in trifluoromethylation reactions, where it acts as a CF₃⁺ equivalent.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves a multi-step sequence:
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Dibenzothiophene Functionalization: Lithiation of dibenzothiophene followed by sequential trifluoromethoxylation at positions 2 and 8 using trifluoromethyl triflate.
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Trifluoromethylation: Introduction of the -CF₃ group at position 5 via oxidative coupling with (trifluoromethyl)copper reagents.
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Salt Formation: Counterion exchange with trifluoromethanesulfonic acid to yield the final product.
Reaction conditions typically require anhydrous solvents (e.g., THF, DMF), temperatures between -78°C and 25°C, and inert atmospheres to prevent hydrolysis of intermediates.
Table 2: Supplier Specifications
| Supplier | Purity | Packaging Options | Price Range (USD/g) |
|---|---|---|---|
| AnHorn Shop | ≥95% | 250 mg – 5 g | $120 – $180 |
| Aaron Chemicals | ≥97% | 1 g – 10 g | $150 – $200 |
| AstaTech Inc. | ≥98% | 5 g – 50 g | $130 – $170 |
Applications in Organic Synthesis
Trifluoromethylation Reactions
The compound’s primary application lies in transferring the CF₃ group to nucleophilic substrates. Key reaction types include:
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Heteroaromatic Trifluoromethylation: Electrophilic substitution with pyrroles, indoles, and thiophenes to yield CF₃-substituted heterocycles.
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Alkene and Alkyne Functionalization: Anti-Markovnikov addition to unsaturated bonds, enabling the synthesis of trifluoromethylated alkanes and alkenes.
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Sulfur and Phosphorus Chemistry: Reaction with thiols and phosphines to generate CF₃-containing sulfides and phosphines, respectively.
Materials Science Applications
The compound’s strong electron-withdrawing groups make it valuable in:
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Polymer Chemistry: As a dopant for conductive polymers to enhance electron mobility.
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Liquid Crystals: Incorporation into fluorinated mesogens to tune phase transition temperatures.
Research Frontiers and Challenges
Mechanistic Studies
Recent studies focus on elucidating the compound’s reaction mechanisms via DFT calculations. The transition state for CF₃ transfer exhibits a planar geometry, with a computed activation energy of ~25 kcal/mol.
Stability Optimization
Efforts to improve shelf life include microencapsulation in β-cyclodextrin matrices, which reduces moisture sensitivity by 40%.
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